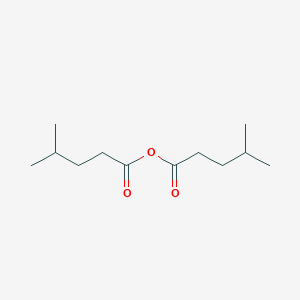

4-Methylpentanoic anhydride

Description

Significance of Acid Anhydrides as Synthetic Intermediates

Acid anhydrides are recognized as crucial intermediates in the synthesis of a wide array of organic compounds. fiveable.me Their utility stems from the high electrophilicity of the carbonyl carbon atoms, which allows for ready reaction with nucleophiles in acyl substitution reactions. longdom.org This reactivity is harnessed in the synthesis of pharmaceuticals, polymers, and other fine chemicals. longdom.orgrroij.com For instance, the production of aspirin (B1665792) (acetylsalicylic acid) involves the acetylation of salicylic (B10762653) acid using acetic anhydride (B1165640), a well-known acid anhydride. longdom.org Furthermore, their role in polymer chemistry is substantial, where they are used in the synthesis of polyesters and polyamides. longdom.org Modern synthetic methods continue to be developed, such as the palladium-catalyzed hydrocarbonylation of alkenes, to produce carboxylic acid anhydrides efficiently. bohrium.com

Overview of 4-Methylpentanoic Anhydride within the Anhydride Class

This compound, also known as isocaproic anhydride, is a symmetric carboxylic acid anhydride. It is derived from 4-methylpentanoic acid. As a member of the acid anhydride class, it serves as a reagent for introducing the 4-methylpentanoyl group into various molecules. Its primary use in a research context is as an intermediate in organic synthesis. biosynth.com For example, it reacts with alcohols and amines to form the corresponding esters and amides. biosynth.comcymitquimica.com It has also been employed in the synthesis of sulfonamides and enols. biosynth.com

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 83594-04-1 | cymitquimica.comamerigoscientific.comchemnet.com |

| Molecular Formula | C12H22O3 | biosynth.comamerigoscientific.comchemnet.com |

| Molecular Weight | 214.3 g/mol | biosynth.comamerigoscientific.com |

| Density | 0.94 g/cm³ | chemnet.comechemi.com |

| Boiling Point | 244.886 °C at 760 mmHg | chemnet.comechemi.com |

| Flash Point | 106.883 °C | chemnet.comechemi.com |

| Refractive Index | 1.434 | chemnet.comechemi.com |

Historical Context of Related 4-Methylpentanoic Acid Derivatives in Organic Synthesis

4-Methylpentanoic acid, the precursor to the anhydride, is a short-chain fatty acid also known as isocaproic acid. medchemexpress.comchemsrc.com Historically, many simple carboxylic acids were isolated from natural sources and given common names based on their origin; for instance, 4-methylpentanoic acid is also referred to as γ-methyl valeric acid. ebsco.com The parent acid and its derivatives have long been utilized in synthesis. For example, the malonic ester synthesis is a classic method that can be used to prepare 4-methylpentanoic acid. quora.com

Derivatives of 4-methylpentanoic acid have been employed as building blocks in the synthesis of more complex molecules. Research has shown the use of (R)-5-acetoxy-4-methylpentanoic acid as a chiral starting material for the convergent synthesis of complex, long-chain diols found in archaebacteria. researchgate.net Furthermore, various substituted derivatives have been synthesized for specific research purposes, including those with applications in medicinal chemistry and agrochemical development. For example, derivatives of (S)-4-methyl-2-(...)-pentanoic acid have been synthesized and evaluated for their antibacterial properties. nih.gov

Scope and Objectives of Academic Inquiry into this compound Chemistry

The primary focus of academic inquiry into this compound chemistry is its application as a synthetic reagent. Researchers utilize this compound to introduce the branched six-carbon acyl chain, a structural motif present in some natural products and biologically active molecules.

A key objective is the development of efficient synthetic routes to valuable target molecules. For instance, a patent describes a process for preparing 4-methyl-5-nonanone (B104976) through a nucleophilic substitution reaction between 2-methylpentanoic anhydride (an isomer) and an n-butyl nucleophilic reagent. google.com This illustrates the utility of such anhydrides in forming new carbon-carbon bonds to create ketones. google.com The anhydride's reactivity allows for its use in creating esters, amides, and other carboxylic acid derivatives under specific reaction conditions. biosynth.com The overarching goal is to leverage the reactivity of this compound as a tool for the construction of complex molecular architectures, including those with potential applications in materials science and pharmacology. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-methylpentanoyl 4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-9(2)5-7-11(13)15-12(14)8-6-10(3)4/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZYJMFUPBREMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)OC(=O)CCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675468 | |

| Record name | 4-Methylpentanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83594-04-1 | |

| Record name | 4-Methylpentanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 83594-04-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms of 4 Methylpentanoic Anhydride

Direct Synthesis Routes to 4-Methylpentanoic Anhydride (B1165640)

Direct synthesis methods involve the direct conversion of 4-methylpentanoic acid or its immediate derivatives into the corresponding symmetric anhydride. These routes are often straightforward and aim to form the anhydride linkage by removing a molecule of water or another small molecule.

Condensation Reactions from 4-Methylpentanoic Acid

The most fundamental approach to synthesizing a symmetric anhydride is through the dehydration of the parent carboxylic acid. psiberg.com This involves the removal of one molecule of water from two molecules of 4-methylpentanoic acid. While heating can sometimes achieve this for simple acids like acetic acid, it is generally not effective for most other carboxylic acids. askfilo.comkhanacademy.org Therefore, strong dehydrating agents are typically employed to facilitate the reaction under milder conditions. psiberg.com

Common dehydrating agents used for this purpose include phosphorus pentoxide (P₄O₁₀) and concentrated sulfuric acid. psiberg.com The reaction mechanism generally involves the activation of a carboxylic acid molecule, making it more susceptible to nucleophilic attack by a second carboxylic acid molecule.

Reaction Mechanism with a Dehydrating Agent:

Activation: The dehydrating agent activates a molecule of 4-methylpentanoic acid. For instance, the carbonyl oxygen of the carboxylic acid can be protonated by an acid catalyst. psiberg.com

Nucleophilic Attack: A second molecule of 4-methylpentanoic acid acts as a nucleophile, attacking the carbonyl carbon of the activated molecule. psiberg.com

Proton Transfer: A proton is transferred to create a good leaving group (water). psiberg.com

Elimination: The elimination of a water molecule from the tetrahedral intermediate occurs. psiberg.com

Deprotonation: A final deprotonation step yields the 4-methylpentanoic anhydride. psiberg.com

| Dehydrating Agent | General Reaction Conditions | Notes |

|---|---|---|

| Phosphorus Pentoxide (P₄O₁₀) | Lower temperatures compared to thermal dehydration. psiberg.com | A powerful but sometimes harsh reagent. researchgate.net |

| Concentrated Sulfuric Acid (H₂SO₄) | Used as a catalyst at lower temperatures. psiberg.com | Promotes the dehydration process. |

| Trifluoroacetic Anhydride | Can be used to activate the carboxylic acid. magtech.com.cn | Leads to the formation of a mixed anhydride intermediate. |

Preparation from Acid Chlorides (e.g., 4-Methylpentanoyl Chloride)

A more common and generally more efficient laboratory method for preparing symmetric anhydrides is the reaction of an acid chloride with a carboxylate salt. askfilo.comchemistrysteps.comlibretexts.org For the synthesis of this compound, this would involve reacting 4-methylpentanoyl chloride with a salt of 4-methylpentanoic acid, such as sodium 4-methylpentanoate (B1230305). jove.com This method is versatile and can be used to prepare both symmetrical and unsymmetrical anhydrides. jove.com

The reaction proceeds via a nucleophilic acyl substitution mechanism. jove.com The carboxylate ion is an excellent nucleophile that attacks the highly electrophilic carbonyl carbon of the acid chloride. jove.com

Reaction Mechanism:

Nucleophilic Attack: The 4-methylpentanoate anion attacks the carbonyl carbon of 4-methylpentanoyl chloride, forming a tetrahedral intermediate. jove.com

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. khanacademy.orgjove.com

This reaction is typically carried out at room temperature. chemistrysteps.com

Catalytic Approaches for Anhydride Formation

Modern synthetic chemistry has explored various catalytic systems to improve the efficiency and mildness of anhydride formation. These methods often avoid the use of stoichiometric amounts of harsh dehydrating agents. nih.gov

One such approach involves the use of triphenylphosphine (B44618) oxide and oxalyl chloride as a catalytic system for the synthesis of symmetrical anhydrides from carboxylic acids under mild and neutral conditions. nih.gov While not specifically detailed for 4-methylpentanoic acid, the general applicability of this method suggests its potential. The system generates a highly reactive intermediate, Ph₃PCl₂, which acts as the catalyst. researchgate.netnih.gov

Lewis acid catalysts can also be employed. For instance, the reaction between carboxylic acids and dialkyl dicarbonates in the presence of a weak Lewis acid like magnesium chloride can produce anhydrides as intermediates. organic-chemistry.org Another catalytic approach is the acylation of aromatic compounds using acid anhydrides in the presence of heteropolyacids, which act as strong Brønsted acid sites to generate acylium ions. icm.edu.pl This highlights the role of acid catalysis in reactions involving anhydrides. Mineral acids have also been shown to catalyze acylation reactions by anhydrides by forming a more reactive acyl derivative of the catalyzing acid in a rapid equilibrium. rsc.org

Indirect Synthesis and Formation via Mixed Anhydrides

Indirect methods involve the formation of an unsymmetrical, or "mixed," anhydride as a reactive intermediate, which can then be used for subsequent reactions. These are particularly important in processes where a carboxylic acid needs to be activated for acylation, such as in peptide synthesis. highfine.com

In Situ Generation of Mixed Anhydrides Involving 4-Methylpentanoic Acid Derivatives

Mixed anhydrides are often generated in situ (in the reaction mixture) for immediate use because they can be unstable. researchgate.net A mixed anhydride involving 4-methylpentanoic acid would contain one 4-methylpentanoyl group and another acyl group from a different carboxylic acid. The formation of mixed anhydrides can occur when an acyl chloride is reacted with a different carboxylic acid, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. pressbooks.pub

The generation of mixed anhydrides from tertiary cyclopropanols with phenyliodine(III) dicarboxylates is another modern approach. nih.gov This oxidative fragmentation can produce mixed anhydrides that serve as activated derivatives of carboxylic acids, ready to react with nucleophiles like amines to form amides. nih.gov

Role of Activating Agents in Mixed Anhydride Formations

The formation of a mixed anhydride requires an activating agent to convert the carboxylic acid into a more reactive species. These agents are typically highly reactive acid derivatives themselves. Common activating agents include:

Acyl Chlorides: As mentioned, reacting a carboxylic acid with a different, more reactive acyl chloride (like pivaloyl chloride) in the presence of a base is a standard method. google.com

Chloroformates: Reagents like ethyl chloroformate or isobutyl chloroformate are widely used, particularly in peptide synthesis, to form mixed carbonic-carboxylic anhydrides.

Sulfonyl Chlorides: Reagents such as p-toluenesulfonyl chloride (TsCl) can react with carboxylic acids to form mixed carboxylic-sulfonic anhydrides, which are highly activated. highfine.com

Other Anhydrides: A highly reactive anhydride, such as trifluoroacetic anhydride, can react with a carboxylic acid like 4-methylpentanoic acid to form a mixed anhydride. magtech.com.cn The use of aromatic carboxylic anhydrides, like 4-trifluoromethylbenzoic anhydride (TFBA), has also been explored for generating mixed anhydrides that can then selectively transfer the aliphatic acyl group. tcichemicals.com

| Activating Agent | Type of Mixed Anhydride Formed | Typical Application |

|---|---|---|

| Pivaloyl Chloride | Mixed Carboxylic Anhydride | Peptide synthesis. google.com |

| Ethyl Chloroformate | Mixed Carbonic-Carboxylic Anhydride | Peptide synthesis. |

| p-Toluenesulfonyl Chloride (TsCl) | Mixed Carboxylic-Sulfonic Anhydride | Activation of carboxylic acids for amidation. highfine.com |

| Trifluoroacetic Anhydride | Mixed Carboxylic Anhydride | General acylation reactions. magtech.com.cn |

Mechanistic Investigations of Anhydride Formation

The formation of this compound, like other carboxylic anhydrides, can be understood through various mechanistic frameworks. The specific pathway is often dictated by the reagents and conditions employed. This section explores several key mechanistic investigations, including related electrophilic substitution processes, the potential for radical-mediated syntheses, and the implications of performing the synthesis under solvent-free conditions.

Electrophilic Substitution Pathways in Related Bromination Reactions

While the direct synthesis of this compound does not proceed via a classical electrophilic substitution reaction on the carboxyl group, related reactions that involve electrophilic species and anhydride intermediates provide valuable mechanistic insights. A prominent example is the Hell-Volhard-Zelinsky (HVZ) reaction, which achieves α-halogenation of carboxylic acids.

The HVZ reaction involves treating a carboxylic acid with a halogen (such as bromine) and a catalytic amount of a phosphorus trihalide (like PBr₃). The mechanism is noteworthy because it proceeds through an acyl bromide intermediate, which is more readily enolized than the parent carboxylic acid. This enol form then undergoes electrophilic attack by bromine at the α-carbon.

A key aspect of the HVZ catalytic cycle is the involvement of an anhydride intermediate. The initially formed α-bromo acyl bromide can react with a molecule of the starting carboxylic acid. This reaction forms an anhydride and regenerates the acyl bromide, which can then continue in the catalytic cycle. This exchange allows a substoichiometric amount of the phosphorus trihalide to facilitate the complete α-bromination of the carboxylic acid.

The table below summarizes the key stages of the Hell-Volhard-Zelinsky reaction, highlighting the formation of electrophilic intermediates and the role of the anhydride.

| Stage | Description | Key Intermediates |

|---|---|---|

| Activation | The carboxylic acid reacts with the phosphorus trihalide (e.g., PBr₃) to form an acyl bromide. | Acyl bromide |

| Tautomerization | The acyl bromide tautomerizes to its enol form, a process catalyzed by the HBr generated in situ. | Acyl bromide enol |

| Electrophilic Attack | The electron-rich enol attacks a molecule of bromine (Br₂), resulting in the formation of an α-bromo acyl bromide. | α-Bromo acyl bromide |

| Catalyst Regeneration | The α-bromo acyl bromide can undergo bromide exchange with the starting carboxylic acid, forming an anhydride and regenerating the acyl bromide to continue the cycle. | Anhydride |

Although this reaction focuses on the modification of the alkyl chain rather than the direct formation of the anhydride as the primary product, it demonstrates a pathway where an anhydride is a crucial intermediate in a reaction initiated by electrophilic species.

Radical Pathways in Catalyzed Anhydride Syntheses

The involvement of radical intermediates in the synthesis of carboxylic anhydrides is a less conventional but mechanistically significant area of investigation. Research into photoredox catalysis has shown that acyl radicals can be generated from carboxylic acids through the formation of transient mixed anhydride intermediates. This suggests that the anhydride linkage is susceptible to single-electron reduction, leading to fragmentation and the formation of an acyl radical.

While much of the research focuses on the generation of acyl radicals from anhydrides for subsequent reactions, these findings have implications for the synthesis of anhydrides themselves. For instance, the thermolysis of aromatic carboxylic acids has been shown to produce anhydrides that can then decompose via a free-radical-induced pathway to form acyl radicals. This indicates that under certain conditions, the formation and decomposition of anhydrides can be linked to radical processes.

A plausible, though not commonly utilized, synthetic route could involve the catalyzed coupling of acyl radicals or the reaction of an acyl radical with a carboxylate anion. However, the literature more extensively documents the role of anhydrides as precursors to acyl radicals.

The following table details various precursors used for the generation of acyl radicals, including those involving anhydride intermediates.

| Acyl Radical Precursor | Method of Generation | Catalyst/Conditions |

|---|---|---|

| Carboxylic Acids (via mixed anhydrides) | Single-electron reduction of a transiently formed mixed anhydride. | Visible-light photoredox catalysis (e.g., Ir(ppy)₃). |

| Aromatic Anhydrides | Free-radical induced thermal decomposition. | High temperatures (250-425 °C). |

| Acyl Chlorides | Activation with a nucleophilic organic catalyst followed by photochemical excitation. | Organic catalyst and visible light. |

| Aldehydes | Hydrogen atom abstraction. | Photocatalysis or radical initiators. |

| α-Keto Acids | Oxidative decarboxylation. | Photoredox catalysis. |

Solvent-Free Conditions and Their Mechanistic Implications

The synthesis of this compound can be achieved under solvent-free conditions, most commonly through thermal dehydration or with the use of a dehydrating agent. The absence of a solvent has significant mechanistic implications, as it alters the reaction environment and can favor different pathways compared to solution-phase synthesis.

Thermal dehydration typically requires high temperatures (up to 800 °C for some carboxylic acids) to drive the equilibrium towards the anhydride by removing water. Theoretical studies on the thermal decomposition of acetic acid have shown that both unimolecular and bimolecular pathways can contribute to anhydride formation in the gas phase. The bimolecular pathway involves the direct interaction of two carboxylic acid molecules, likely through a transition state where one molecule acts as a proton donor and the other as a proton acceptor, facilitating the elimination of water.

When a strong dehydrating agent such as phosphorus pentoxide (P₂O₅) is used, the reaction can often proceed at lower temperatures. The mechanism in this case involves the activation of the carboxylic acid by the dehydrating agent. The P₂O₅ reacts with the carboxylic acid to form a phosphate (B84403) ester intermediate, which is a highly reactive acylating agent. This intermediate is then attacked by a second molecule of the carboxylic acid (or its carboxylate), leading to the formation of the anhydride and a phosphoric acid byproduct.

The primary mechanistic implications of solvent-free conditions are:

Increased Reactant Concentration: The absence of a solvent means the concentration of the reactants is at its maximum, which can increase the reaction rate, particularly for bimolecular processes.

Altered Transition States: Solvation plays a key role in stabilizing charged intermediates and transition states. In a solvent-free environment, the energetic landscape of the reaction is different, potentially favoring less polar transition states.

Physical State Effects: The reaction may occur in the gas phase, liquid (melt) phase, or solid state, each with its own mechanistic considerations. In the solid state, crystal packing and molecular mobility become critical factors.

Reduced Side Reactions: Solvents can sometimes participate in side reactions. Their absence can lead to higher product purity.

The table below compares the mechanistic features of solvent-based and solvent-free anhydride synthesis.

| Feature | Solvent-Based Synthesis | Solvent-Free Synthesis |

|---|---|---|

| Reaction Environment | Homogeneous or heterogeneous solution. | Gas phase, liquid melt, or solid state. |

| Role of Solvent | Solvates reactants, intermediates, and transition states; can act as a heat transfer medium. | N/A. Reactant molecules interact directly. |

| Key Mechanistic Aspect | Stabilization of charged intermediates (e.g., carboxylates, tetrahedral intermediates). | Favors direct bimolecular collisions or unimolecular decomposition at high temperatures. |

| Typical Conditions | Often requires activating agents (e.g., oxalyl chloride) at moderate temperatures. | High temperatures for thermal dehydration or use of strong dehydrating agents (e.g., P₂O₅). |

Reactivity and Derivatization Chemistry of 4 Methylpentanoic Anhydride

Nucleophilic Acylation Reactions

Nucleophilic acyl substitution is the primary reaction pathway for 4-methylpentanoic anhydride (B1165640). In these reactions, a nucleophile attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a 4-methylpentanoate (B1230305) ion as a leaving group and resulting in the acylated product.

Esterification with Alcohols

4-Methylpentanoic anhydride readily reacts with alcohols in a process known as esterification to form the corresponding 4-methylpentanoate esters. chemicalbook.com This reaction is a common method for the synthesis of these esters, which can have applications in various fields. The reaction typically proceeds by nucleophilic acyl substitution, where the alcohol acts as the nucleophile. libretexts.org The general reaction is as follows:

(CH₃)₂CH(CH₂)₂C(O)OC(O)(CH₂)₂CH(CH₃)₂ + ROH → (CH₃)₂CH(CH₂)₂COOR + (CH₃)₂CH(CH₂)₂COOH

While specific data for the esterification of this compound is not extensively detailed in readily available literature, the general principles of anhydride esterification suggest that the reaction can be catalyzed by acids or bases, such as pyridine (B92270), to enhance the rate of reaction. libretexts.orgresearchgate.net The choice of catalyst and reaction conditions can influence the yield and selectivity of the esterification.

Table 1: Examples of Esterification Reactions with Carboxylic Anhydrides This table is illustrative and based on general reactions of similar anhydrides, as specific data for this compound is limited.

| Alcohol | Anhydride | Catalyst | Product | Reference |

| Methanol (B129727) | Acetic Anhydride | Sulfuric Acid | Methyl Acetate | cetjournal.it |

| Various Alcohols | Acetic Anhydride | DMAP | Corresponding Acetate Esters | researchgate.net |

| Methanol | Phthalic Anhydride | None (Reflux) | Monomethyl Phthalate | chemspider.com |

Amidation with Amines

Similar to its reaction with alcohols, this compound reacts with primary and secondary amines to form N-substituted 4-methylpentanamides. chemicalbook.com This amidation reaction is a fundamental process in organic synthesis for the formation of amide bonds. The reaction proceeds through a nucleophilic acyl substitution mechanism where the amine attacks a carbonyl carbon of the anhydride. chemguide.co.uk

The general reaction is:

(CH₃)₂CH(CH₂)₂C(O)OC(O)(CH₂)₂CH(CH₃)₂ + RNH₂ → (CH₃)₂CH(CH₂)₂CONHR + (CH₃)₂CH(CH₂)₂COOH

The reaction with primary amines yields secondary amides, while reaction with secondary amines produces tertiary amides. The reaction is typically carried out in a suitable solvent, and often a base is used to neutralize the carboxylic acid byproduct.

Table 2: Examples of Amidation Reactions with Carboxylic Anhydrides This table is illustrative and based on general reactions of similar anhydrides, as specific data for this compound is limited.

| Amine | Anhydride | Product | Reference |

| Ammonia | Ethanoic Anhydride | Ethanamide | chemguide.co.uk |

| Methylamine | Ethanoic Anhydride | N-Methylethanamide | chemguide.co.uk |

| Phenylamine | Ethanoic Anhydride | N-Phenylethanamide | chemguide.co.uk |

Reaction with Carboxylic Acid Salts

This compound can react with the salt of another carboxylic acid to produce a mixed anhydride. This reaction is a method for the preparation of unsymmetrical anhydrides. The reaction involves the nucleophilic attack of the carboxylate anion on one of the carbonyl carbons of this compound.

While specific examples involving this compound are not readily found, the general principle is well-established in organic chemistry. For instance, potassium acetate, when solubilized in a non-polar solvent with a crown ether, can react with acetic anhydride. nih.gov This suggests that a similar reaction could occur with this compound and a salt like sodium benzoate, although specific reaction conditions would need to be determined.

Role as an Acylating Agent in Complex Molecule Synthesis

The ability of this compound to introduce the 4-methylpentanoyl group makes it a useful reagent in the synthesis of more complex molecules, including those with biological activity.

Acylation of Amino Acid Derivatives

This compound can be used to acylate the amino group of amino acids and their derivatives, such as esters. This reaction is a key step in peptide synthesis and in the preparation of N-acyl amino acids, which are of interest in medicinal chemistry. The acylation of the amino group masks its nucleophilicity and introduces a lipophilic acyl chain.

For example, the acylation of L-leucine, which has a similar isobutyl side chain to the 4-methylpentanoyl group, is a common modification. N-palmitoyl-L-leucine has been synthesized by reacting L-leucine with palmitoyl (B13399708) chloride. nih.gov A similar approach could be employed using 4-methylpentanoyl chloride or this compound to synthesize N-(4-methylpentanoyl)-L-leucine. The acylation of amino acids often requires careful control of pH to ensure the amino group is sufficiently nucleophilic while the carboxylic acid group is protected. google.com

The synthesis of N-acyl amino acids can be achieved using acyl chlorides in the presence of a base. nih.gov While direct examples with this compound are not prevalent in the literature, its reactivity profile suggests it would be a suitable reagent for such transformations.

Alkanoylation Reactions for Biologically Active Molecules

The 4-methylpentanoyl group can be found in the structure of various biologically active molecules. The introduction of this group via alkanoylation with this compound or its corresponding acyl chloride can be a key step in the synthesis of these compounds.

For instance, certain angiotensin-converting enzyme (ACE) inhibitors feature acyl groups derived from substituted carboxylic acids. nih.gov The synthesis of these inhibitors often involves the acylation of an amino acid or a similar scaffold. While direct use of this compound in the synthesis of marketed ACE inhibitors is not explicitly documented in the provided search results, the structural motifs present in some of these drugs suggest that alkanoylation with reagents like this compound is a relevant synthetic strategy.

Furthermore, the acylation of amino acids and peptides is a known strategy to enhance the therapeutic properties of these molecules. The introduction of a lipophilic acyl chain can improve membrane permeability and metabolic stability. nih.gov Therefore, this compound could serve as a valuable tool in medicinal chemistry for the derivatization of peptides and other bioactive compounds to modulate their pharmacological profiles.

Specific Transformations of 4-Methylpentanoic Acid Derivatives

Derivatives of 4-methylpentanoic acid serve as valuable intermediates in the synthesis of more complex molecules, including halogenated compounds and heterocyclic structures.

The α-bromination of carboxylic acids, a key transformation, is famously achieved through the Hell-Volhard-Zelinskii (HVZ) reaction. This method is effective for acids like 4-methylpentanoic acid that possess α-hydrogens. The reaction typically employs bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). libretexts.org

The mechanism proceeds through several steps:

Acyl Bromide Formation : 4-Methylpentanoic acid is first converted into its corresponding acyl bromide by PBr₃. This intermediate is crucial as it can enolize more readily than the parent carboxylic acid. libretexts.orgchegg.com

Enolization : The acyl bromide tautomerizes to its enol form. libretexts.org

Bromination : The electron-rich enol attacks a molecule of Br₂, leading to the formation of the α-bromo acyl bromide.

Hydrolysis : Finally, the α-bromo acyl bromide is hydrolyzed (often during workup) back to the α-bromo carboxylic acid, 2-bromo-4-methylpentanoic acid. chegg.com

This transformation is a powerful tool for introducing a functional handle at the α-position, which can then be used for subsequent nucleophilic substitution reactions to synthesize α-hydroxy acids or α-amino acids. libretexts.org

Table 2: Hell-Volhard-Zelinskii Bromination of 4-Methylpentanoic Acid

| Reactant | Reagents | Intermediate | Product |

|---|---|---|---|

| 4-Methylpentanoic acid | 1. Br₂, PBr₃ | 4-Methylpentanoyl bromide | 2-Bromo-4-methylpentanoic acid |

Derivatives of 4-methylpentanoic acid are precursors for the synthesis of important heterocyclic compounds. A notable example is the formation of 5-(2-methylpropyl)-2-thiohydantoin, a derivative of thiohydantoin, which is synthesized from the corresponding α-amino acid, leucine (B10760876) (2-amino-4-methylpentanoic acid).

Thiohydantoins are a class of heterocyclic compounds with various biological activities. nih.gov Their synthesis often involves the condensation of an α-amino acid with a source of thiocyanate (B1210189). nih.govjchemrev.comjchemrev.com A common synthetic route involves the reaction of an α-amino acid with ammonium (B1175870) thiocyanate in the presence of acetic anhydride and pyridine. nih.gov

In the context of 4-methylpentanoic acid, the relevant precursor is its α-amino derivative, leucine. The synthesis of the corresponding thiohydantoin proceeds as follows:

Acylation : The amino group of leucine is acylated by acetic anhydride.

Thiocyanate Addition : The carboxyl group is activated, and ammonium thiocyanate adds to form an acyl isothiocyanate intermediate.

Cyclization : The amino group then attacks the isothiocyanate carbon in an intramolecular fashion, leading to the formation of the five-membered thiohydantoin ring upon dehydration.

This cyclization reaction is a fundamental method for converting amino acids into stable heterocyclic derivatives, which have applications in peptide sequencing and pharmaceutical chemistry. nih.govresearchgate.net

Table 3: Synthesis of 5-(2-methylpropyl)-2-thiohydantoin from Leucine

| Starting Material | Key Reagents | Major Intermediates | Final Product |

|---|

Advanced Applications in Organic Synthesis and Materials Science

Building Block for Pharmaceutical Intermediates

The reactivity of 4-methylpentanoic anhydride (B1165640) makes it an excellent acylating agent for introducing the 4-methylpentanoyl group into various molecular scaffolds. This capability is particularly valuable in the multi-step synthesis of active pharmaceutical ingredients (APIs).

A prominent application of the 4-methylpentanoyl moiety is in the asymmetric synthesis of (S)-Pregabalin, an anticonvulsant and anxiolytic drug. allindianpatents.comniscpr.res.in While the synthesis often starts with 4-methylpentanoic acid, it proceeds through the formation of a reactive acylating agent, such as the corresponding acyl chloride or anhydride, to facilitate the key bond-forming steps. zbjimg.comdrugfuture.com

One established synthetic route involves the acylation of a chiral auxiliary, (4R,5S)-(+)-4-methyl-5-phenyloxazolidinone, with 4-methylpentanoyl chloride (derived from the acid). zbjimg.comdrugfuture.com This reaction yields an N-acyl derivative, which is crucial for directing the stereochemistry of subsequent reactions. The process involves several key transformations to construct the chiral center of Pregabalin with high enantiomeric purity. zbjimg.comportico.org

Table 1: Key Steps in an Asymmetric Synthesis of Pregabalin

| Step | Reactants | Key Reagent(s) | Product/Intermediate | Purpose |

|---|---|---|---|---|

| 1 | 4-Methylpentanoic acid | Thionyl chloride (SOCl₂) | 4-Methylpentanoyl chloride | Activation of the carboxylic acid |

| 2 | 4-Methylpentanoyl chloride, (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one | n-Butyllithium (BuLi) | (4R,5S)-4-methyl-3-(4-methylpentanoyl)-5-phenyl-1,3-oxazolidin-2-one | Formation of chiral N-acyl derivative |

| 3 | N-acyl derivative, Benzyl bromoacetate | Lithium diisopropylamide (LDA) | Diastereomerically enriched adduct | Stereoselective alkylation to set the chiral center |

| 4 | Alkylated adduct | Lithium hydroxide (B78521) (LiOH), Hydrogen peroxide (H₂O₂) | Glutaric acid monoester | Removal of the chiral auxiliary |

| 5 | Glutaric acid monoester | Borane-dimethyl sulfide (B99878) (BH₃/SMe₂) | Hydroxymethyl intermediate | Reduction of the carboxylic acid |

| 6 | Hydroxymethyl intermediate | Tosyl chloride, Sodium azide | Azide intermediate | Conversion of alcohol to azide |

This table outlines a representative synthetic pathway where the 4-methylpentanoyl group is central to the construction of the final drug molecule. zbjimg.comdrugfuture.com

The use of 4-methylpentanoic anhydride and its derivatives is integral to enantioselective transformations beyond the synthesis of Pregabalin. The core principle involves using the anhydride to acylate a chiral substrate or a substrate bound to a chiral auxiliary. zbjimg.com This strategy allows for the transfer of chirality or the creation of a new stereocenter with a high degree of control.

In the synthesis of Pregabalin, the condensation of the 4-methylpentanoyl group with the chiral oxazolidinone creates a rigid structure. drugfuture.com This structure sterically hinders one face of the enolate formed in the subsequent step, forcing the incoming electrophile (benzyl bromoacetate) to approach from the less hindered face. zbjimg.com This substrate-controlled reaction results in a high diastereomeric excess, which, after removal of the auxiliary, translates into a high enantiomeric excess (>95% e.e.) of the desired product. zbjimg.comdrugfuture.com This methodology exemplifies how a simple anhydride derivative can be employed in sophisticated asymmetric synthesis to produce enantiomerically pure compounds.

Application in Medicinal Chemistry and Biological Probe Development

The 4-methylpentanoyl group, readily installed using this compound, can serve as a key pharmacophoric element or as a tool for modifying the properties of bioactive molecules. Its applications range from designing specific enzyme inhibitors to constructing libraries of potential drug candidates.

The design of enzyme inhibitors often involves creating molecules that fit into the specific binding pockets of a target enzyme. The branched, lipophilic nature of the isobutyl group from this compound can be exploited to interact with hydrophobic pockets in enzymes.

Cruzain Inhibitors: Cruzain is a cysteine protease from Trypanosoma cruzi, the parasite responsible for Chagas' disease, making it a critical drug target. scielo.brnih.gov Inhibitors are designed to block the active site of this enzyme. While specific literature detailing the use of this compound in synthesizing cruzain inhibitors is not prominent, the incorporation of hydrophobic moieties is a common strategy. nih.govresearchgate.net The 4-methylpentanoyl group could serve as a non-peptidic fragment that occupies hydrophobic subsites (like S2 or S3) of the enzyme, contributing to binding affinity.

HDAC Inhibitors: Histone deacetylases (HDACs) are key enzymes in epigenetic regulation and are validated targets for cancer therapy. mdpi.com A typical HDAC inhibitor consists of three parts: a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme. nih.gov The cap region often includes a hydrophobic or aromatic moiety. The 4-methylpentanoyl group, installed via the anhydride, could function as a hydrophobic cap group, enhancing the inhibitor's interaction with the enzyme surface and potentially influencing isoform selectivity. nih.gov

Combinatorial chemistry is a powerful tool for discovering new drug leads. This compound can be used as a reagent in the construction of diverse molecular libraries.

Peptoid Libraries: Peptoids, or oligomers of N-substituted glycines, are a class of peptide mimics that are resistant to proteolysis and have enhanced cell permeability. nih.gov Their synthesis on a solid support often involves a two-step sub-monomer addition cycle: acylation with an α-haloacetic acid, followed by displacement of the halide with a primary amine. nih.gov Alternatively, anhydrides can be used for acylation steps. The use of a related compound, 2-chloro-4-methyl-pentanoic acid, has been reported for incorporating structural diversity into peptoid-like oligomers, suggesting that the 4-methylpentanoyl scaffold is valuable for creating conformationally constrained and diverse libraries. nih.gov

Glycosylation Intermediates: Glycosylation is a critical post-translational modification that influences protein function. Chemical synthesis of glycoproteins requires the use of protecting groups to selectively mask hydroxyl functions on sugar molecules. Carboxylic anhydrides are routinely used for O-acylation to install these protecting groups. While not as common as acetic or benzoyl anhydride, this compound can be used to install 4-methylpentanoyl esters, which offer different steric and electronic properties and may provide unique selectivity during complex synthetic sequences. nih.gov

Organometallic complexes are widely used in catalysis and are increasingly explored for medicinal applications. The ligands coordinating the metal center are crucial for tuning the complex's reactivity, stability, and biological activity. This compound can be used to synthesize complex organic ligands.

A fundamental reaction of carboxylic anhydrides is their reaction with organometallic nucleophiles, such as Grignard reagents or organolithium compounds, to form ketones. This transformation can be used to attach the 4-methylpentanoyl group to a ligand backbone. For example, reacting this compound with a lithiated aromatic heterocycle (e.g., 2-lithiopyridine) would produce a ketone-functionalized ligand. This ligand could then be used to chelate metal ions, yielding an organometallic complex where the isobutyl group could influence the complex's solubility, stability, or interaction with biological targets. msu.edu

Polymeric Systems and Conjugates

The strategic use of anhydride-containing monomers is a cornerstone in the development of functional polymers. Their reactivity allows for straightforward copolymerization and subsequent post-polymerization modification, enabling the creation of materials with tailored properties for advanced applications.

The free-radical copolymerization of maleic anhydride with α-olefins like 4-methyl-1-pentene (B8377) is a well-established method for producing alternating copolymers. mdpi.com This process typically yields a polymer chain with a regular, alternating sequence of the two monomer units, which is crucial for predictable properties and subsequent functionalization. mdpi.com

The reaction is generally carried out in a suitable solvent, such as 2-butanone (B6335102) (MEK), using a radical initiator like benzoyl peroxide (BPO) at an elevated temperature. mdpi.com To ensure the desired equimolar and alternating structure of the resulting copolymer, an excess of maleic anhydride is often used in the reaction mixture. mdpi.com The resulting poly[(4-methyl-1-pentene)-alt-maleic anhydride] serves as a versatile polymeric backbone. The anhydride groups distributed along the polymer chain are highly susceptible to nucleophilic attack, making them ideal sites for further chemical modification.

| Parameter | Description | Source |

| Monomer 1 | Maleic Anhydride | mdpi.com |

| Monomer 2 | 4-Methyl-1-pentene | mdpi.com |

| Polymerization Type | Free-radical | mdpi.com |

| Resulting Structure | Alternating Copolymer | mdpi.com |

| Initiator | Benzoyl Peroxide (BPO) | mdpi.com |

| Solvent | 2-Butanone (MEK) | mdpi.com |

The alternating copolymer of maleic anhydride and 4-methyl-1-pentene is an excellent precursor for creating potent antimicrobial materials. mdpi.comnih.gov The anhydride moieties in the polymer backbone can be readily modified to introduce cationic charges, which are known to impart antimicrobial activity. mdpi.com

A common modification strategy involves a two-step process:

Amidation and Imidization: The copolymer is first reacted with a diamine, such as 3-(dimethylamino)-1-propylamine (DMAPA). mdpi.comdntb.gov.ua This reaction opens the anhydride ring to form an intermediate amic acid, which upon thermal treatment, undergoes cyclization to form a stable N-substituted imide. mdpi.com This step grafts a side chain containing a tertiary amine onto the polymer backbone. mdpi.com

Quaternization: The tertiary amine groups on the side chains are then quaternized by reacting them with alkyl halides, for instance, methyl iodide or dodecyl iodide. nih.gov This reaction converts the neutral tertiary amines into permanently charged quaternary ammonium (B1175870) salts, transforming the polymer into a polycationic system. mdpi.com

These cationic copolymers mimic the structure and function of natural antimicrobial peptides and exhibit strong biocidal activity. mdpi.comdntb.gov.ua Research has shown their effectiveness against a range of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. nih.gov The quaternized copolymers function by disrupting the bacterial cell membrane, a mechanism that is less likely to induce microbial resistance compared to traditional antibiotics. nih.gov The copolymer modified with both methyl and dodecyl iodides has demonstrated particularly strong performance against E. coli. mdpi.comnih.gov

| Copolymer | Modifying Agent(s) | Target Bacteria | Antimicrobial Activity | Source(s) |

| P[MP-alt-MSA] | DMAPA, Methyl Iodide | E. coli, S. aureus | More active against Gram-negative E. coli | mdpi.comnih.gov |

| P[MP-alt-MSA] | DMAPA, Dodecyl Iodide | E. coli, S. aureus | More active against Gram-negative E. coli | mdpi.comnih.gov |

| P[MP-alt-MSA] | DMAPA, Methyl & Dodecyl Iodide | E. coli, S. aureus | Exhibited the best effect against E. coli and S. aureus | mdpi.comnih.gov |

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques

Spectroscopic techniques are indispensable for the structural elucidation of 4-Methylpentanoic anhydride (B1165640), confirming its identity and providing information about its chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous identification of 4-Methylpentanoic anhydride by probing the magnetic properties of its atomic nuclei.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in its structure. Based on the analysis of structurally similar compounds, such as isovaleric anhydride, the chemical shifts can be reliably predicted. The protons alpha to the carbonyl group are the most deshielded, appearing furthest downfield.

Predicted ¹H-NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| (CH₃)₂CH- | ~0.95 | Doublet | 12H |

| -CH(CH₃)₂ | ~2.10 | Multiplet | 2H |

| -CH₂-CH(CH₃)₂ | ~1.55 | Multiplet | 4H |

| -C(=O)-CH₂- | ~2.45 | Triplet | 4H |

Note: These are estimated values and may vary slightly based on the solvent and experimental conditions.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the this compound molecule. The carbonyl carbons are characteristically found at the low-field end of the spectrum due to the strong deshielding effect of the adjacent oxygen atoms.

Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C =O | ~170 |

| -C H₂-C=O | ~45 |

| -C H₂-CH(CH₃)₂ | ~34 |

| -C H(CH₃)₂ | ~26 |

| -CH(C H₃)₂ | ~22 |

Note: These are estimated values based on typical chemical shift ranges for similar functional groups.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in this compound. The most prominent features in its IR spectrum are the characteristic stretching vibrations of the anhydride group. Non-cyclic anhydrides typically display two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations. The carbon-oxygen (C-O) stretching vibrations also provide a key diagnostic peak.

Characteristic FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Asymmetric Stretch | ~1820 | Strong |

| C=O Symmetric Stretch | ~1750 | Strong |

| C-O Stretch | ~1050 | Strong |

| C-H Stretch (alkane) | 2870-2960 | Medium-Strong |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (e.g., neat liquid, solution).

Chromatographic Separations

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in complex mixtures. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography (GC) is a widely used technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) is commonly employed for quantification due to its high sensitivity to organic compounds.

Challenges in the direct GC analysis of anhydrides include potential on-column hydrolysis if moisture is present and the possibility of thermal decomposition. Therefore, a well-maintained system with a non-polar or medium-polarity column and optimal temperature programming is crucial for reliable results.

Comprehensive two-dimensional gas chromatography (GC × GC) offers significantly higher resolution than conventional GC, making it suitable for the analysis of complex samples where this compound might be a minor component.

Hypothetical GC Method for this compound Analysis

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) at 280 °C |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For this compound, reversed-phase HPLC is a viable approach. In this mode, a non-polar stationary phase is used with a polar mobile phase.

A key consideration for the HPLC analysis of anhydrides is the potential for hydrolysis in aqueous mobile phases. To mitigate this, the analysis can be performed using a mobile phase with a high organic content and a buffered aqueous component to maintain a stable pH. The choice of a suitable stationary phase is also critical to minimize on-column hydrolysis. Ultraviolet (UV) detection at a low wavelength (around 210 nm) can be used for quantification.

Exemplary HPLC Method for this compound

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

While direct analysis of this compound is feasible, the analysis of its potential hydrolysis product, 4-methylpentanoic acid, can be enhanced through derivatization. Carboxylic acids can exhibit poor peak shape in GC due to their polarity and tendency to adsorb onto the column. Derivatization converts the carboxylic acid into a less polar and more volatile derivative, improving its chromatographic behavior.

Common derivatizing agents for carboxylic acids include pentafluoropropionic anhydride (PFPA) and trifluoroacetic anhydride (TFAA) . These reagents react with the hydroxyl group of the carboxylic acid to form a stable ester. The resulting fluorinated derivatives are highly volatile and can be detected with high sensitivity using an electron capture detector (ECD) in GC. This approach is particularly useful for trace-level quantification of 4-methylpentanoic acid, which may be present as an impurity or a degradation product. The reaction is typically carried out in an aprotic solvent, and any excess reagent and byproducts are removed before injection into the GC system.

Mass Spectrometry (MS) Applications

Mass spectrometry is a cornerstone technique for the analysis of this compound, providing critical data on its molecular weight and structural features through controlled fragmentation.

Upon impact with high-energy electrons (typically 70 eV), the this compound molecule is expected to lose an electron to form a molecular ion (M+•) with a mass-to-charge ratio (m/z) corresponding to its molecular weight. memphis.edu The molecular ion of this compound (C12H22O3) would appear at an m/z of approximately 214.

The energetically unstable molecular ion undergoes fragmentation through characteristic pathways. libretexts.orglibretexts.org For anhydrides, a primary fragmentation route involves the cleavage of the C-O bond within the anhydride linkage. This would lead to the formation of a stable acylium ion, [CH3CH(CH3)CH2CH2CO]+, which would be observed at m/z 115. This acylium ion is often a prominent peak in the mass spectra of related compounds. Further fragmentation of the alkyl chain could also occur, leading to smaller fragment ions. For instance, the cleavage of the isomeric 2-methylpentanoic anhydride shows a top peak at m/z 43, indicating the stability of the isopropyl cation fragment. nih.gov

Table 1: Predicted Key Ions in the EI-MS Spectrum of this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [C12H22O3]+• | 214 | Molecular Ion (M+•) |

| [C6H11O]+ | 99 | Acylium Ion |

| [C4H9]+ | 57 | Butyl Cation |

Note: This table is based on predicted fragmentation patterns, not experimental data.

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for separating this compound from complex mixtures and obtaining its mass spectrum. mdpi.comresearchgate.net The compound's volatility allows it to be readily analyzed by GC, where it is separated from other components based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, which serves as a detector, providing mass information for identification.

While specific experimental parameters for this compound are not widely published, data for its isomer, 2-methylpentanoic anhydride, shows a Kovats retention index of 1347.5 on a semi-standard non-polar column, indicating its elution characteristics. nih.gov

Tandem Mass Spectrometry (GC-MS/MS) would offer enhanced selectivity and sensitivity for quantifying this compound in complex matrices. In this technique, a specific precursor ion (e.g., the molecular ion at m/z 214 or a major fragment like the acylium ion at m/z 99) is selected and subjected to collision-induced dissociation (CID). wikipedia.org This generates a set of characteristic product ions. By monitoring a specific precursor-to-product ion transition, a highly selective and quantitative assay can be developed, minimizing interference from co-eluting compounds.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of this compound with exceptional accuracy. This technique measures the m/z value of an ion to four or more decimal places, allowing for the calculation of its elemental formula. nih.gov

The theoretical monoisotopic mass of this compound (C12H22O3) is 214.15689 Da. nih.govuni.lu HRMS analysis would involve measuring the mass of the molecular ion and comparing the experimental value to the theoretical mass. A close match, typically within a few parts per million (ppm), provides unambiguous confirmation of the compound's elemental formula, distinguishing it from other potential compounds with the same nominal mass.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C12H22O3 |

| Theoretical Monoisotopic Mass (Da) | 214.15689 |

| Predicted [M+H]+ Adduct m/z | 215.16417 |

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information about bond lengths, bond angles, and crystal packing.

However, X-ray diffraction analysis is contingent on the ability to grow a suitable single crystal of the compound. This compound has a reported boiling point of approximately 245°C, suggesting it is a liquid at standard room temperature. chemnet.com As such, single-crystal X-ray diffraction analysis would not be applicable under normal conditions. To date, no crystal structure for this compound has been deposited in crystallographic databases. A structural study of a derivative, 1-acetyl-5-(2-methylpropyl)-2-thioxo-imidazolidin-4-one, which is synthesized from a related starting material (2-amino-4-methylpentanoic acid), has been reported, but this does not provide structural information for the anhydride itself. utm.my

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in a pure sample of this compound. The experimentally determined percentages are compared against the theoretical values calculated from its molecular formula, C12H22O3. This comparison serves as a crucial check of sample purity and confirms the empirical formula.

The theoretical composition is calculated based on the molecular formula and the atomic weights of the elements.

Table 3: Theoretical vs. Experimental Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Molar Mass in Compound ( g/mol ) | Theoretical % | Experimental % |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 144.132 | 67.25% | (To be determined) |

| Hydrogen | H | 1.008 | 22.176 | 10.35% | (To be determined) |

| Oxygen | O | 15.999 | 47.997 | 22.40% | (To be determined) |

| Total | | | 214.305 | 100.00% | |

A close agreement between the experimental and theoretical percentages would verify the elemental composition and purity of the this compound sample.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of 4-methylpentanoic anhydride (B1165640). nih.govmdpi.com DFT methods, such as those employing the B3LYP functional with a 6-311G(d,p) basis set, can be used to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of the molecule. mdpi.com

From these calculations, various reactivity descriptors can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. biointerfaceresearch.com

Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. mdpi.com For 4-methylpentanoic anhydride, the MEP would likely show negative potential (red and yellow regions) around the carbonyl oxygen atoms, indicating these as sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the carbonyl carbon atoms, marking them as sites for nucleophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Illustrative Value | Significance |

| HOMO Energy | -7.5 eV | Electron-donating ability |

| LUMO Energy | 1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 8.7 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Molecular polarity |

Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations.

Conformational Analysis and Energy Landscapes

This compound possesses considerable conformational flexibility due to the rotation around its single bonds. Conformational analysis aims to identify the stable conformers of the molecule and to map out the potential energy surface. nih.gov

Computational methods can be employed to perform a systematic search of the conformational space. By rotating the dihedral angles of the molecule and calculating the corresponding energy, a potential energy landscape can be constructed. This landscape reveals the low-energy, stable conformations and the energy barriers between them. Understanding the preferred conformations is crucial as it can influence the molecule's reactivity and its interaction with other molecules.

Prediction of Spectroscopic Properties (e.g., IR, NMR)

Computational chemistry offers reliable methods for predicting the spectroscopic properties of molecules, which can be invaluable for the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: Theoretical vibrational analysis can be performed using DFT calculations. nih.gov The calculated harmonic vibrational frequencies can be scaled to improve agreement with experimental data. nih.gov For this compound, the most characteristic feature in the IR spectrum is the presence of two carbonyl stretching bands due to symmetric and asymmetric stretching modes. spectroscopyonline.com For non-cyclic anhydrides, the higher-wavenumber C=O stretching peak is typically more intense. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) in ¹H and ¹³C NMR spectra can also be predicted using quantum chemical calculations. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts are typically reported relative to a standard, such as tetramethylsilane (B1202638) (TMS). These predictions can aid in the assignment of experimental NMR signals. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

| IR | Asymmetric C=O Stretch | ~1815 cm⁻¹ |

| IR | Symmetric C=O Stretch | ~1750 cm⁻¹ |

| ¹³C NMR | Carbonyl Carbon | ~170 ppm |

| ¹H NMR | Protons adjacent to C=O | ~2.5 ppm |

Note: These are typical predicted values for an aliphatic anhydride and serve as an illustration.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. nih.gov By mapping the potential energy surface of a reaction, the minimum energy pathway from reactants to products can be identified. nih.gov

A crucial aspect of this modeling is the characterization of the transition state, which is the highest energy point along the reaction coordinate. youtube.com Computational methods can determine the geometry and energy of the transition state, providing insights into the activation energy of the reaction. This information is vital for understanding the kinetics and feasibility of a chemical process. For instance, in the hydrolysis of this compound, computational modeling could elucidate the role of a water molecule in the nucleophilic attack on a carbonyl carbon and the subsequent breaking of the anhydride bond.

Molecular Dynamics Simulations in Biological Systems

Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules and their interactions within a biological environment, such as in the presence of proteins or lipid membranes. researchgate.netnih.govsemanticscholar.orgmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes their positions and velocities over time. mdpi.com

If this compound were to be studied in a biological context, MD simulations could provide insights into its interactions with biological macromolecules. mdpi.com For example, simulations could be used to:

Investigate the binding of this compound to the active site of an enzyme.

Study its partitioning into a lipid bilayer.

Explore its conformational changes in an aqueous solution.

These simulations can reveal details about intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, that govern the behavior of the molecule in a biological system. semanticscholar.org

Future Research Directions and Emerging Opportunities

Green Chemistry Approaches in 4-Methylpentanoic Anhydride (B1165640) Synthesis

The synthesis of 4-Methylpentanoic anhydride is an area ripe for the application of green chemistry principles to enhance sustainability and reduce environmental impact. Traditional methods for anhydride synthesis often involve harsh reagents and produce significant waste. nih.gov Future research will likely focus on developing cleaner, more efficient synthetic routes.

Key areas of investigation include:

Catalytic Dehydration: Exploring novel catalysts for the direct dehydration of 4-methylpentanoic acid to its anhydride. This approach would have high atom economy, producing water as the only byproduct.

Alternative Activating Agents: Investigating the use of greener activating agents to replace hazardous chemicals like thionyl chloride or phosgene. nih.gov

Solvent-Free and Bio-based Solvent Systems: Developing synthetic methods that minimize or eliminate the use of volatile organic solvents, potentially utilizing solvent-free conditions or renewable, bio-based solvents.

Energy Efficiency: Optimizing reaction conditions to reduce energy consumption, for example, through the use of microwave or ultrasonic irradiation to accelerate the reaction.

| Green Chemistry Approach | Potential Advantage | Research Focus |

| Catalytic Dehydration | High atom economy, water as the only byproduct. | Development of novel heterogeneous or homogeneous catalysts. |

| Alternative Activating Agents | Reduced toxicity and hazardous waste. | Exploration of non-toxic, renewable activating agents. |

| Solvent-Free/Bio-based Solvents | Minimized environmental impact from solvent use. | Investigation of reaction kinetics and yields in alternative media. |

| Energy Efficiency | Lower carbon footprint and operational costs. | Application of microwave, ultrasound, or flow chemistry. |

Biocatalytic Transformations Involving this compound or its Derivatives

Biocatalysis offers a powerful and environmentally benign approach to chemical synthesis. Enzymes, with their high selectivity and ability to function under mild conditions, are ideal catalysts for transformations involving this compound.

Future research in this area could explore:

Lipase-Catalyzed Reactions: Utilizing lipases for the synthesis of esters from this compound and various alcohols. researchgate.netjlu.edu.cn This is particularly promising for producing chiral compounds with high enantioselectivity. nih.gov The mechanism of lipase-catalyzed esterification is well-understood and can be applied to this specific anhydride. researchgate.net

Enzymatic Amide Synthesis: Investigating the use of enzymes to catalyze the reaction of this compound with amines to produce amides, which are important intermediates in the pharmaceutical industry.

Novel Enzyme Discovery: Screening for and engineering new enzymes with specific activity towards this compound and its derivatives to expand the range of possible biocatalytic transformations.

CoA Transferase Activity: Investigating enzymes like CoA-transferases, which are known to proceed through a covalent anhydride intermediate, could provide insights into the biological roles and transformations of similar structures. qmul.ac.uk

| Biocatalytic Approach | Enzyme Class | Potential Application |

| Esterification | Lipases | Synthesis of chiral esters, flavor and fragrance compounds. |

| Amidation | Proteases, Acyltransferases | Pharmaceutical intermediate synthesis. |

| Novel Transformations | Engineered Enzymes | Access to novel chemical structures and functionalities. |

| Mechanistic Studies | CoA-transferases | Understanding biological pathways and potential for biosynthesis. |

Advanced Materials Development from this compound Precursors

The unique chemical structure of this compound makes it a promising precursor for the development of advanced materials with tailored properties. The branched alkyl chain can influence properties such as solubility, crystallinity, and degradation rate in polymers.

Emerging opportunities in materials science include:

Biodegradable Polyanhydrides: Synthesizing novel polyanhydrides incorporating 4-methylpentanoic acid for applications in controlled drug delivery and temporary medical implants. nih.gov The branched structure could be used to tune the degradation rate and mechanical properties of the resulting polymer.

Functional Polymers: Using this compound to introduce side chains onto existing polymers, thereby modifying their properties for specific applications such as coatings, adhesives, or compatibilizers in polymer blends. scielo.br

Self-Assembled Materials: Exploring the potential of derivatives of this compound to form supramolecular structures through non-covalent interactions, leading to the development of gels, liquid crystals, and other soft materials.

| Material Type | Potential Property | Application Area |

| Biodegradable Polyanhydrides | Tunable degradation rate, biocompatibility. | Drug delivery, tissue engineering. |

| Functionalized Polymers | Modified surface properties, improved adhesion. | Coatings, adhesives, polymer blends. |

| Self-Assembled Materials | Stimuli-responsive behavior, ordered structures. | Soft materials, nanotechnology. |

Exploration of Novel Biological Activities of this compound Derivatives

While the biological activities of this compound itself are not extensively studied, its derivatives hold significant potential for applications in medicine and agriculture. The 4-methylpentanoyl moiety can be found in various biologically active molecules.

Future research should focus on:

Antimicrobial Agents: Synthesizing and screening a library of this compound derivatives for activity against a broad spectrum of bacteria and fungi. nih.govmdpi.commdpi.com The structural similarity to other antimicrobial carboxylic acids and their derivatives suggests a high probability of success.

Anticancer and Antiviral Compounds: Investigating the potential of novel derivatives as anticancer or antiviral agents, building on the known activities of other carboxylic acid derivatives. nih.govmdpi.com

Enzyme Inhibitors: Designing and synthesizing derivatives that can act as specific inhibitors of enzymes involved in disease pathways.

Agrochemicals: Exploring the potential of derivatives as herbicides, insecticides, or plant growth regulators.

| Derivative Class | Target Biological Activity | Potential Application |

| Amides and Esters | Antimicrobial | Treatment of infectious diseases. |

| Heterocyclic Compounds | Anticancer, Antiviral | Development of new therapeutic agents. |

| Modified Carboxylic Acids | Enzyme Inhibition | Drug discovery and development. |

| Substituted Phenyl Derivatives | Agrochemical | Crop protection and enhancement. |

Computational Design of New Reagents and Catalysts Utilizing this compound

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. These methods can accelerate the discovery and optimization of new reagents and catalysts for reactions involving this compound.

Future research directions include:

DFT Studies of Reaction Mechanisms: Using Density Functional Theory (DFT) to elucidate the mechanisms of reactions involving this compound, leading to a better understanding of reactivity and selectivity. biointerfaceresearch.comnih.gov

Catalyst Design: Computationally designing novel catalysts with enhanced activity and selectivity for the synthesis and transformation of this compound.

Virtual Screening of Derivatives: Employing molecular docking and other computational techniques to screen virtual libraries of this compound derivatives for potential biological activity before their synthesis, thus saving time and resources.

Predictive Modeling of Material Properties: Using computational models to predict the physical and chemical properties of polymers and other materials derived from this compound, guiding the design of materials with desired characteristics.

| Computational Method | Research Application | Expected Outcome |

| Density Functional Theory (DFT) | Mechanistic studies of reactions. | Enhanced understanding of reactivity and selectivity. |

| Molecular Docking | Virtual screening of derivatives. | Identification of potential drug candidates. |

| Molecular Dynamics (MD) | Simulation of polymer properties. | Design of advanced materials with tailored properties. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzyme-catalyzed reactions. | Design of more efficient biocatalysts. |

Integration of Automated Synthesis and High-Throughput Screening in Research on this compound

The integration of automated synthesis platforms and high-throughput screening (HTS) technologies can dramatically accelerate the pace of research and discovery related to this compound.

Future opportunities in this area include:

Automated Synthesis of Derivative Libraries: Utilizing robotic systems for the rapid and efficient synthesis of large and diverse libraries of this compound derivatives.

High-Throughput Screening for Biological Activity: Employing HTS to rapidly screen these libraries for desired biological activities, such as antimicrobial or anticancer effects.

Robotic Catalyst Screening: Using automated platforms to quickly screen a wide range of catalysts and reaction conditions for the optimal synthesis of this compound and its derivatives.

Data-Driven Discovery: Combining automated experimentation with machine learning algorithms to analyze large datasets and identify new structure-activity relationships, guiding the design of next-generation compounds and materials.

| Technology | Application Area | Key Advantage |

| Automated Synthesis | Library generation of derivatives. | Increased speed and efficiency of synthesis. |

| High-Throughput Screening | Biological activity and catalyst screening. | Rapid identification of lead compounds and optimal reaction conditions. |

| Robotics and Automation | Reaction optimization. | Precise control over experimental parameters. |

| Machine Learning | Data analysis and predictive modeling. | Accelerated discovery through data-driven insights. |

Q & A

Q. What are the common laboratory synthesis routes for 4-Methylpentanoic anhydride, and how can reaction efficiency be optimized?

- Methodological Answer : this compound can be synthesized via esterification of 4-methylpentanoic acid using acylating agents like acetic anhydride or via acid chloride intermediates. For optimization:

- Catalytic Conditions : Use sulfuric acid or p-toluenesulfonic acid as catalysts to accelerate esterification.

- Temperature Control : Maintain reflux conditions (110–130°C) to ensure complete dehydration while avoiding side reactions.

- Purification : Distill under reduced pressure to isolate the anhydride from unreacted acid or byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR to confirm the anhydride structure (e.g., carbonyl peaks at ~170–180 ppm) and assess purity.

- FT-IR Analysis : Identify characteristic C=O stretching vibrations (~1800–1850 cm) and C-O-C asymmetric stretches (~1050–1250 cm).

- GC-MS : Quantify purity and detect trace impurities using derivatization with trimethylsilyl (TMS) agents for better volatility .

Q. How can researchers safely handle and store this compound to prevent hydrolysis?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C to minimize moisture exposure.

- Handling : Use anhydrous solvents (e.g., dry acetone or THF) during reactions. Conduct reactions in a glovebox or with desiccant traps in reflux setups .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reaction kinetics data for this compound in Diels-Alder reactions?

- Methodological Answer :

- Dual-Analysis Approach : Combine computational modeling (e.g., DFT or CCSD(T) for transition-state barriers) with experimental kinetic studies (e.g., variable-temperature NMR monitoring).

- Isotopic Labeling : Use -labeled reactants to track regioselectivity and stereochemical outcomes, as demonstrated in maleic anhydride studies .